molecular formula C11H10N2O4S B6145971 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid CAS No. 2137999-31-4

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B6145971
CAS RN: 2137999-31-4
M. Wt: 266.3
InChI Key:
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Description

3-(4-Methanesulfonyl-1H-pyrazol-1-yl)benzoic acid (MSPBA) is an organic compound with a wide range of applications in the fields of chemistry and biology. MSPBA is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also a useful tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has been shown to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate, and thus inhibiting the enzyme’s activity. In addition, it has been shown to act as a non-competitive inhibitor of enzymes, binding to an allosteric site on the enzyme and altering its conformation.
Biochemical and Physiological Effects
3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the activity of various intracellular signaling pathways. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a useful reagent for laboratory experiments due to its low cost and easy availability. Additionally, its strong acidity makes it useful for the synthesis of a variety of compounds. However, its strong acidity also makes it difficult to handle and can cause skin and eye irritation.

Future Directions

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has a wide range of potential future applications. It could be used to synthesize novel materials, such as polymers and nanomaterials, which could have a variety of applications in the fields of medicine and engineering. Additionally, it could be used to study the mechanisms of action of various biological processes, such as protein folding and enzyme kinetics. Furthermore, it could be used to develop new drugs and treatments for a variety of diseases, such as cancer and inflammation. Finally, it could be used to develop new agrochemicals to improve crop yields and reduce the environmental impact of farming.

Synthesis Methods

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can be synthesized from 4-methanesulfonyl-1H-pyrazole and benzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out in an inert atmosphere such as nitrogen. The reaction proceeds via an SN2 mechanism, with the benzoic acid acting as a nucleophile. The reaction is typically carried out at a temperature of 60-80°C, and the product is isolated by column chromatography.

Scientific Research Applications

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, it has been used in the study of enzyme kinetics, protein folding, and other biochemical processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves the reaction of 4-methanesulfonyl-1H-pyrazole with 3-bromobenzoic acid, followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-methanesulfonyl-1H-pyrazole", "3-bromobenzoic acid", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methanesulfonyl-1H-pyrazole (1.0 g, 6.5 mmol) and 3-bromobenzoic acid (1.5 g, 6.5 mmol) in diethyl ether (20 mL) in a round-bottom flask.", "Step 2: Add sodium hydroxide (1.0 g, 25 mmol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the resulting solid and wash it with diethyl ether.", "Step 4: Dissolve the solid in hydrochloric acid (10 mL) and stir the mixture at room temperature for 2 hours.", "Step 5: Neutralize the mixture with sodium hydroxide and extract the product with diethyl ether.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by recrystallization from ethanol to obtain 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid as a white solid (yield: 70%)." ] }

CAS RN

2137999-31-4

Product Name

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Molecular Formula

C11H10N2O4S

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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